molecular formula C11H15NO4S B062739 Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate CAS No. 161940-20-1

Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Cat. No. B062739
CAS RN: 161940-20-1
M. Wt: 257.31 g/mol
InChI Key: XLHBETGJNREXTR-UHFFFAOYSA-N
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Description

This compound is part of a class of thiophene derivatives, which are known for their versatility in chemical reactions and potential applications in materials science and pharmaceuticals. Its structure incorporates a tert-butoxycarbonyl amino group and a carboxylate ester, offering distinct reactive sites for various chemical transformations.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simpler thiophene carboxylates. For example, (Klyba et al., 2019) reported the study of mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, showing the importance of the ester and amino groups in their mass spectral fragmentation. Similar methodologies can be adapted for synthesizing the target compound by focusing on the specific substitution pattern on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was studied by (Vasu et al., 2004), highlighting the role of intramolecular hydrogen bonding in stabilizing the molecule's conformation. Such structural analyses are essential for understanding the reactivity and properties of Methyl 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate.

Chemical Reactions and Properties

Thiophene derivatives undergo a wide range of chemical reactions. For instance, (Hajjem et al., 2010) explored the reactions of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the formation of thienopyrimidinones. Such reactivity can be anticipated for the compound , given the presence of both amino and ester functional groups which can participate in nucleophilic and electrophilic reactions, respectively.

Scientific Research Applications

Chemical Structure and Properties

The study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate provides insights into the crystal structure of similar thiophene compounds, highlighting the significance of the thiophene ring substituted with various groups. The observed intra- and intermolecular N-H···O hydrogen bonds suggest potential for interaction with biological molecules, indicating its utility in designing drug molecules or understanding molecule-biomolecule interactions (Vasu et al., 2004).

Mass Spectrometry and Chemical Ionization

The electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were explored, providing foundational knowledge for the analysis of thiophene derivatives. This research aids in understanding the mass spectrometry behavior of thiophene compounds, which is essential for their identification and characterization in complex mixtures (L. V. Klyba et al., 2019).

Crystal Structure Analysis

Investigations into the crystal structure of tert-butoxycarbonyl amino acid derivatives, such as 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, shed light on their conformational dynamics. This research is pivotal for understanding the molecular conformation of amino acid derivatives, influencing their applications in peptide synthesis and drug design (E. Jankowska et al., 2002).

Novel Amino Acids Synthesis

The synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety involves Michael addition and palladium-catalyzed cross couplings. This innovative approach opens new avenues for the development of amino acid derivatives with potential therapeutic applications or as building blocks in organic synthesis (Ana S. Abreu et al., 2003).

Tert-Butyloxycarbonyl Group Migration

The study of N→O tert-butyloxycarbonyl (Boc) migration in imides via base-generated alkoxide showcases the chemical versatility of the Boc group. This finding is significant for the development of novel synthetic methodologies and the understanding of protective group chemistry in peptide synthesis (F. Xue, R. Silverman, 2010).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-6-17-5-7(8)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBETGJNREXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444458
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161940-20-1
Record name Methyl 4-[(tert-butoxycarbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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